![molecular formula C9H9BrN4 B11758096 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H9BrN4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the bromination of a pyrrolopyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Chloroform: Common solvent for reactions involving this compound.
Catalysts: Various catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another brominated pyrrolopyrimidine with similar biological activities.
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A methylated derivative with distinct chemical properties.
Uniqueness
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its cyclopropyl group, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
5-bromo-7-cyclopropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2,(H2,11,12,13) |
InChI Key |
WQJGXKZMXKMRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=C(N=CN=C32)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
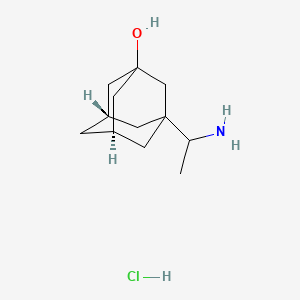
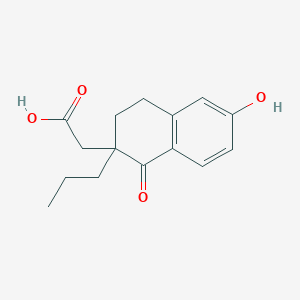

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)

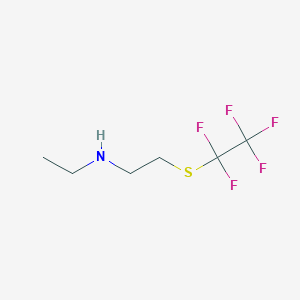
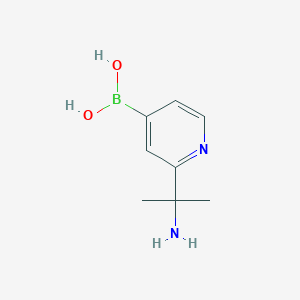


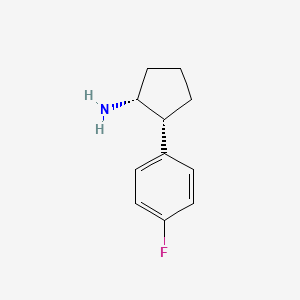
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)

